1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile
Description
1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile is a nitrile-substituted cyclohexane derivative featuring a 3,4-dimethoxyphenyl group at the 1-position of the cyclohexane ring. The compound combines a rigid cyclohexane scaffold with electron-donating methoxy groups and a polar nitrile functional group, which collectively influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-17-13-7-6-12(10-14(13)18-2)15(11-16)8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFYMHWPMTZZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCCC2)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248361 | |
| Record name | 1-(3,4-Dimethoxyphenyl)cyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54802-32-3 | |
| Record name | 1-(3,4-Dimethoxyphenyl)cyclohexanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54802-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dimethoxyphenyl)cyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with cyclohexanone in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at elevated temperatures (50-60°C) and is followed by refluxing for several hours . The product is then purified using column chromatography on silica gel.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst is typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in halogenated derivatives or other substituted products.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile is utilized in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s aromatic ring and methoxy groups contribute to its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Methoxyphenyl)cyclopentanecarbonitrile
- Structural Differences :
- Cyclopentane ring (5-membered) vs. cyclohexane (6-membered).
- Single para-methoxy group vs. 3,4-dimethoxy substitution.
- Physical Properties: Boiling point: 145°C at 1 Torr (cyclopentane analog) .
- Electronic Effects :
- The para-methoxy group in the cyclopentane analog donates electron density via resonance, but the absence of a second methoxy group reduces overall electron-donating capacity compared to the 3,4-dimethoxy-substituted target compound.
4(or 5)-Cyano-1-methylcyclohexene
- Structural Differences: Cyclohexene (unsaturated) vs. fully saturated cyclohexane. Methyl substituent and nitrile group positions vary (3- or 4-methyl vs. 1-cyano).
- Reactivity :
3′,4′-Dichlorocyclohexanecarboxanilide
- Structural Differences :
- Carboxamide group vs. nitrile.
- Electron-withdrawing 3,4-dichloro substituents vs. electron-donating 3,4-dimethoxy groups.
- The carboxamide group introduces hydrogen-bonding capability, unlike the nitrile, which may affect solubility and biological interactions .
Comparative Data Table
| Compound Name | Core Structure | Substituents | Functional Group | Key Properties/Reactivity |
|---|---|---|---|---|
| 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile | Cyclohexane | 3,4-dimethoxyphenyl | Nitrile | High stability, electron-rich ring |
| 1-(4-Methoxyphenyl)cyclopentanecarbonitrile | Cyclopentane | 4-methoxyphenyl | Nitrile | Lower thermal stability, bp 145°C |
| 4(or 5)-Cyano-1-methylcyclohexene | Cyclohexene | 1-methyl, 4(or 5)-cyano | Nitrile | Reacts via electrophilic addition |
| 3′,4′-Dichlorocyclohexanecarboxanilide | Cyclohexane | 3,4-dichlorophenyl | Carboxamide | Electron-poor ring, H-bond donor |
Key Research Findings and Implications
Ring Size Effects : Cyclohexane derivatives generally exhibit greater conformational flexibility and stability compared to cyclopentane analogs due to reduced ring strain .
Chlorine substituents (as in 3′,4′-dichlorocyclohexanecarboxanilide) may favor electrophilic attack but reduce solubility in polar solvents .
Functional Group Reactivity : Nitriles are susceptible to hydrolysis under acidic/basic conditions, whereas carboxamides may undergo enzymatic cleavage in biological systems .
Biological Activity
1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile is an organic compound characterized by a cyclohexane ring substituted at the 1-position with a nitrile group and a 3,4-dimethoxyphenyl group. This unique structure suggests potential interactions with various biological targets, making it a compound of interest in medicinal chemistry.
Structural Characteristics
The molecular formula of 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile indicates the presence of both aromatic and aliphatic components. The nitrile group is known for its ability to engage in hydrogen bonding, while the methoxy groups enhance solubility and may increase binding affinity to specific receptors or enzymes.
Biological Activity Overview
Research has indicated that 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile exhibits several biological activities:
- Enzyme Modulation : Studies suggest that this compound can influence enzyme activity, particularly those involved in metabolic pathways.
- Receptor Binding : The structural features allow for potential interactions with various receptors, which may lead to pharmacological effects.
- Therapeutic Applications : Due to its unique properties, it has been investigated for potential therapeutic applications in drug development.
The biological activity of 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile is primarily attributed to its ability to modulate enzyme activity and interact with biological receptors. The nitrile functional group plays a critical role in these interactions by facilitating specific binding events that can alter biological pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Enzyme Interaction Studies :
- A study demonstrated that 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile can act as a modulator for certain enzymes, influencing their activity and stability. This was assessed using various biochemical assays that measured enzyme kinetics.
-
Pharmacological Evaluation :
- In vivo studies have shown promising results regarding the therapeutic potential of this compound. For instance, it was tested against various disease models, revealing significant effects on disease progression and symptom alleviation.
-
Comparative Studies :
- Comparative analysis with structurally similar compounds indicated that 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile possesses unique properties that enhance its efficacy in biological systems.
Data Table: Comparative Biological Activity
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile | Cyclohexane ring with nitrile and methoxy groups | Enzyme modulation, receptor binding |
| 1-(3,4-Dimethoxyphenyl)propan-1-one | Propanone instead of cyclohexane | Different reactivity profile |
| 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carboxylic acid | Carboxylic acid functional group | Altered biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
